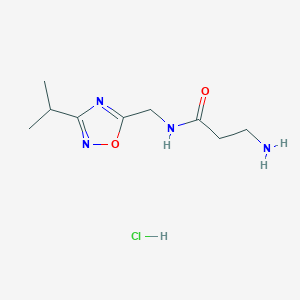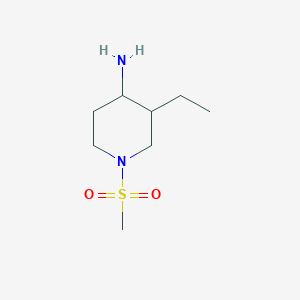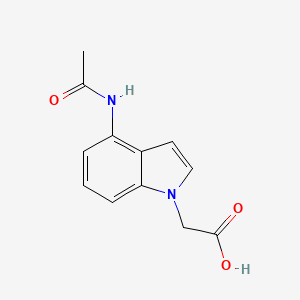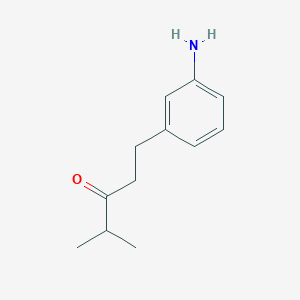
1-(3-Aminophenyl)-4-methylpentan-3-one
Descripción general
Descripción
1-(3-Aminophenyl)-4-methylpentan-3-one, also known as 4-methyl-3-nitrobenzaldehyde, is an important organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 175.18 g/mol. This compound has been studied extensively in the fields of organic chemistry, biochemistry, and medicinal chemistry due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives demonstrate their potential in material science and organic chemistry. These compounds, characterized using spectroscopic techniques and quantum chemical insights, exhibit properties relevant for nonlinear optical applications, molecular stability analysis, and charge transfer studies. This research highlights the compound's versatility in the synthesis of materials with specific electronic and photophysical properties (M. Khalid et al., 2020).
Anticancer Potential
In medicinal chemistry, amino acetate functionalized Schiff base organotin(IV) complexes have shown promise as anticancer drugs. The structural characterization and in vitro cytotoxicity studies of these complexes against various human tumor cell lines provide insights into their therapeutic potential. This study underscores the importance of structural design in developing new anticancer agents (T. S. Basu Baul et al., 2009).
Biofuel Production
The engineering of microorganisms for the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, illustrates the application of these compounds in sustainable energy. Through metabolic engineering, these isomers have been identified as potential biofuels, showcasing the role of chemical compounds in addressing energy sustainability challenges (A. Cann & J. Liao, 2009).
Monoamine Uptake Inhibitors
Research into monoamine uptake mechanisms has led to the development of 2-aminopentanophenones as selective inhibitors, with implications for treating cocaine abuse. This highlights the compound's significance in neuroscience and pharmacology, contributing to the understanding and development of treatments for substance abuse disorders (P. Meltzer et al., 2006).
Chemical Synthesis
The synthesis of (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol provides another example of the compound's application in chemical synthesis. This research details the process of obtaining the compound through a series of reactions, demonstrating its utility in organic chemistry (Fang Ling, 2011).
Propiedades
IUPAC Name |
1-(3-aminophenyl)-4-methylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)12(14)7-6-10-4-3-5-11(13)8-10/h3-5,8-9H,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZMZINUYLJDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-4-methylpentan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)
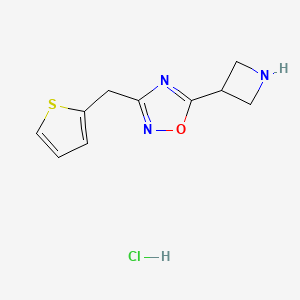
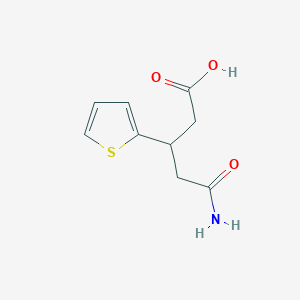
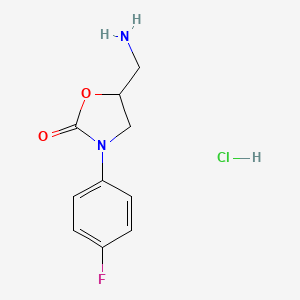
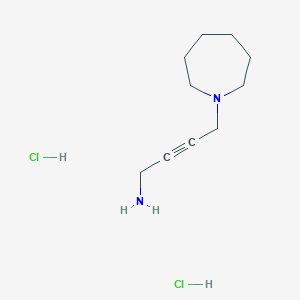
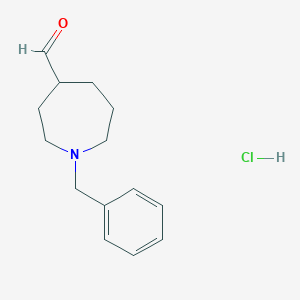
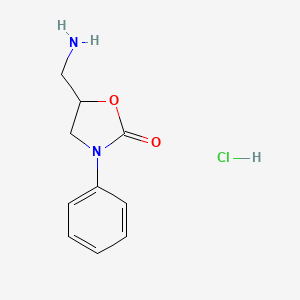
methanone hydrobromide](/img/structure/B1377783.png)
![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)
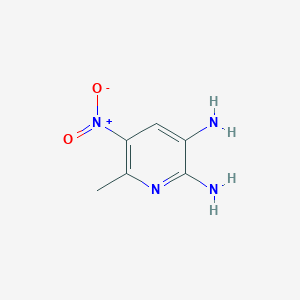
![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
